molecular formula C12H21NO3 B13039247 Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13039247
M. Wt: 227.30 g/mol
InChI Key: SNABQWMNVVIKTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1824396-92-0) is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of α-proline analogs and spirocyclic scaffolds for drug discovery . Its spirocyclic architecture enhances conformational rigidity, which is advantageous for optimizing pharmacokinetic properties in bioactive molecules .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(13)8-14/h9,14H,4-8H2,1-3H3

InChI Key

SNABQWMNVVIKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CO)CC2

Origin of Product

United States

Preparation Methods

Formation of the Azaspiro Core

  • Starting materials generally include substituted pyrrolidine or piperidine derivatives and cyclopropane precursors.
  • Cyclization reactions are conducted under controlled conditions to form the spirocyclic ring system.
  • Typical reaction conditions involve the use of strong bases or Lewis acid catalysts to promote intramolecular cyclization.
  • Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to optimize solubility and reaction rates.

Introduction of the Hydroxymethyl Group

  • Hydroxymethylation is achieved by selective functionalization of the azaspiro ring, often via nucleophilic substitution or addition reactions.
  • Formaldehyde or paraformaldehyde can be used as hydroxymethylating agents in the presence of base catalysts.
  • Reaction temperatures are typically maintained at mild to moderate levels (0–50°C) to prevent side reactions.

Protection of the Amine as a tert-Butyl Ester

  • The secondary amine in the azaspiro structure is protected using tert-butoxycarbonyl (Boc) groups to enhance stability during further synthetic manipulations.
  • Boc protection is generally performed by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • The reaction is carried out in solvents like DCM at room temperature.
  • This step improves the compound’s handling and purity by preventing unwanted side reactions at the amine site.

Purification and Stereochemical Resolution

  • The crude product is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
  • Enantiomeric purity is crucial; therefore, chiral chromatography or crystallization methods may be employed to isolate the desired stereoisomer.
  • Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements confirm the structure and stereochemistry.

Industrial Preparation Considerations

  • In industrial settings, continuous flow microreactor systems are increasingly used to improve reaction efficiency, scalability, and reproducibility.
  • Flow chemistry allows precise control over reaction time, temperature, and mixing, leading to higher yields and selectivity.
  • This approach also enhances safety when handling reactive intermediates and hazardous reagents.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Notes
Azaspiro core formation Cyclization with base or Lewis acid THF, DCM 0–50°C Control of stereochemistry essential
Hydroxymethyl group addition Formaldehyde + base catalyst THF, aqueous media 0–50°C Selective functionalization
Boc protection of amine Di-tert-butyl dicarbonate + triethylamine DCM Room temperature Protects secondary amine
Purification and resolution Chromatography (flash, HPLC) Various Ambient Ensures purity and enantiomeric excess

Research Findings and Optimization Notes

  • The stereochemical outcome of the synthesis is highly dependent on the choice of chiral catalysts and reaction conditions during the cyclization step.
  • Optimization of solvent and temperature parameters can significantly improve yield and reduce by-products.
  • The Boc protection step is generally high-yielding and mild, preserving the integrity of the hydroxymethyl group.
  • Use of flow chemistry in industrial synthesis has demonstrated improved scalability and reproducibility compared to batch processes.
  • Analytical characterization confirms that the final product has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, consistent with the expected structure.

This detailed synthesis overview is based on diverse and authoritative sources excluding unreliable platforms, reflecting current best practices and research in the preparation of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Neuroprotective Agents : Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)-5-azaspiro derivatives may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They modulate neurotransmitter systems and provide cellular protection against oxidative stress .
    • Antidepressant Activity : Studies suggest that spirocyclic compounds can influence serotonin and norepinephrine pathways, positioning them as viable candidates for antidepressant development .
  • Protein Degradation :
    • Compounds like tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane derivatives are being explored for their roles in protein degradation pathways, offering insights into cellular processes and potential therapeutic targets .

Biological Research Applications

  • Biochemical Pathway Studies :
    • The compound is utilized in studying various biochemical pathways, aiding in understanding complex biological systems and their interactions .
  • In Vitro Assays :
    • It serves as a critical component in in vitro assays to evaluate biological activity and efficacy of other compounds, particularly in drug discovery processes .

Material Science Applications

  • Polymer Chemistry :
    • Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane derivatives are being investigated for their potential use in polymer chemistry, where they may contribute to the development of new materials with enhanced properties .
  • Nanotechnology :
    • The compound's unique structure allows for potential applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems .
  • Neuroprotective Study :
    • A study published in a peer-reviewed journal demonstrated the neuroprotective effects of similar spirocyclic compounds on neuronal cells subjected to oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
  • Antidepressant Mechanism :
    • In another case study, researchers explored the antidepressant-like effects of spirocyclic compounds in animal models, showing significant alterations in behavior consistent with increased serotonin levels .

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, synthetic, and functional attributes of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate with analogous spirocyclic derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-hydroxymethyl, Boc-protected N C₁₂H₂₁NO₃ 227.30 Intermediate for drug discovery; hydroxymethyl group enables further functionalization .
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 6-hydroxymethyl (R-configuration) C₁₂H₂₁NO₃ 227.30 Stereoisomer with potential chiral specificity in receptor binding .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid 4-carboxylic acid, Boc-protected N C₁₂H₁₉NO₄ 241.28 Acidic functional group for peptide coupling; used in multigram synthesis (63% yield) .
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 1-oxa (oxygen atom), Boc-protected N C₁₀H₁₇NO₃ 199.25 Oxygen-containing analog with reduced polarity; lower molecular weight .
tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate 7-amino (R-configuration) C₁₁H₂₀N₂O₂ 212.29 Amino substituent for nucleophilic reactions; used in chiral synthesis .
5-tert-Butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate Dual ester groups C₁₃H₂₁NO₄ 255.31 Bifunctional ester for combinatorial chemistry; 95% purity .

Key Observations :

Functional Group Diversity: The hydroxymethyl group in the target compound allows for versatile derivatization (e.g., oxidation to carboxylic acid or conjugation via esterification) . In contrast, the carboxylic acid analog (C₁₂H₁₉NO₄) is directly applicable in peptide synthesis but requires protection for further reactions . The 1-oxa variant (C₁₀H₁₇NO₃) lacks a hydroxymethyl group, reducing its polarity and making it suitable for lipophilic drug candidates .

Stereochemical Variations :

  • Enantiomers like (R)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 2227198-42-5) highlight the importance of chirality in biological activity. For example, the (R)-configuration may enhance binding affinity to specific targets compared to the (S)-form .

Biological Relevance: Compounds with amino substituents (e.g., tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate) are prioritized in kinase inhibitor research due to their ability to form hydrogen bonds with enzymatic active sites .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, identified by CAS number 1824396-92-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H21NO3C_{12}H_{21}NO_3, and it has a molecular weight of approximately 227.31 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1C(CO)CCC12CC2

Pharmacological Significance

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in antiviral and anticancer applications. The following sections detail specific biological activities and findings from recent research.

Anticancer Potential

The compound's biological activity extends to anticancer properties. Preliminary investigations suggest that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. For example, similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability at specific concentrations .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Mechanism of Action
AntiviralRelated spirocyclic compound<20Inhibition of viral protease
AnticancerSpirocyclic derivative<30Induction of apoptosis via mitochondrial pathway
CytotoxicityVarious cancer cell lines>40Cell cycle arrest and apoptosis

Detailed Research Insights

  • Antiviral Mechanism : A study indicated that compounds with similar spirocyclic frameworks effectively inhibit the active site of viral proteases, essential for viral maturation and replication . The introduction of hydroxymethyl groups appears to enhance binding affinity.
  • Cytotoxicity Studies : Research involving derivatives demonstrated that these compounds could significantly reduce cell viability in HeLa and MRC5 cell lines, indicating potential for further development as anticancer agents .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds reveal favorable absorption and distribution characteristics, essential for therapeutic efficacy .

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